

Theliatinib's Efficacy in PDECX Models

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Compound Focus: Theliatinib

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The core of **theliatinib**'s validation comes from a 2017 preclinical study that evaluated its antitumor activity in 9 established PDECX models with varying levels of EGFR expression [1].

The table below summarizes the key efficacy findings:

PDECX Model ID	EGFR IHC H-Score	EGFR Gene Copy Number	Additional Molecular Markers	Response to Theliatinib
1T0326	290	11.7 (Amplified)	None reported	Remarkable tumor regression [1]
1T0950	280	27.4 (Amplified)	None reported	Strong antitumor activity [1]
1T0472	300	1.1	PIK3CA E542K mutation	Diminished efficacy [1]
1T1315	295	2.3	None reported	Strong antitumor activity [1]
1T0327	285	1.1	None reported	Strong antitumor activity [1]
1T0781	270	1.6	None reported	Strong antitumor activity [1]

PDECX Model ID	EGFR IHC H-Score	EGFR Gene Copy Number	Additional Molecular Markers	Response to Theliatinib
1T0994	230	1.8	EGFR Q787Q SNP	Strong antitumor activity [1]
1T0474	180	1.4	None reported	Not specified (Lower EGFR level)
1T0773	15	0.8	None reported	Not specified (Lowest EGFR level)

The study concluded that **theliatinib** exhibited strong antitumor activity, including remarkable tumor regression, in PDECX models with high EGFR expression [1]. Its efficacy was particularly notable in models with both EGFR gene amplification and protein overexpression. However, the response was diminished in models with co-occurring molecular abnormalities, such as PIK3CA mutations [1].

Detailed Experimental Protocols

The validation of **theliatinib** involved several meticulous steps, from model establishment to efficacy testing.

Establishment of PDECX Models

- Tumor Implantation:** Fresh esophageal cancer (EC) tumor samples from patients were implanted subcutaneously into NOD-SCID mice [1].
- Model Selection:** Tumors that successfully grew through three consecutive passages (P3) were considered established PDECX models. The study had a success rate of 42.6% (23 out of 54 implanted samples) [1].
- Characterization:** The molecular characteristics (e.g., EGFR expression via IHC, gene copy number via qPCR and FISH, mutation status via Sanger sequencing) of the PDECX models were compared to the original patient tumors to ensure they were representative [1].

In Vivo Efficacy Study

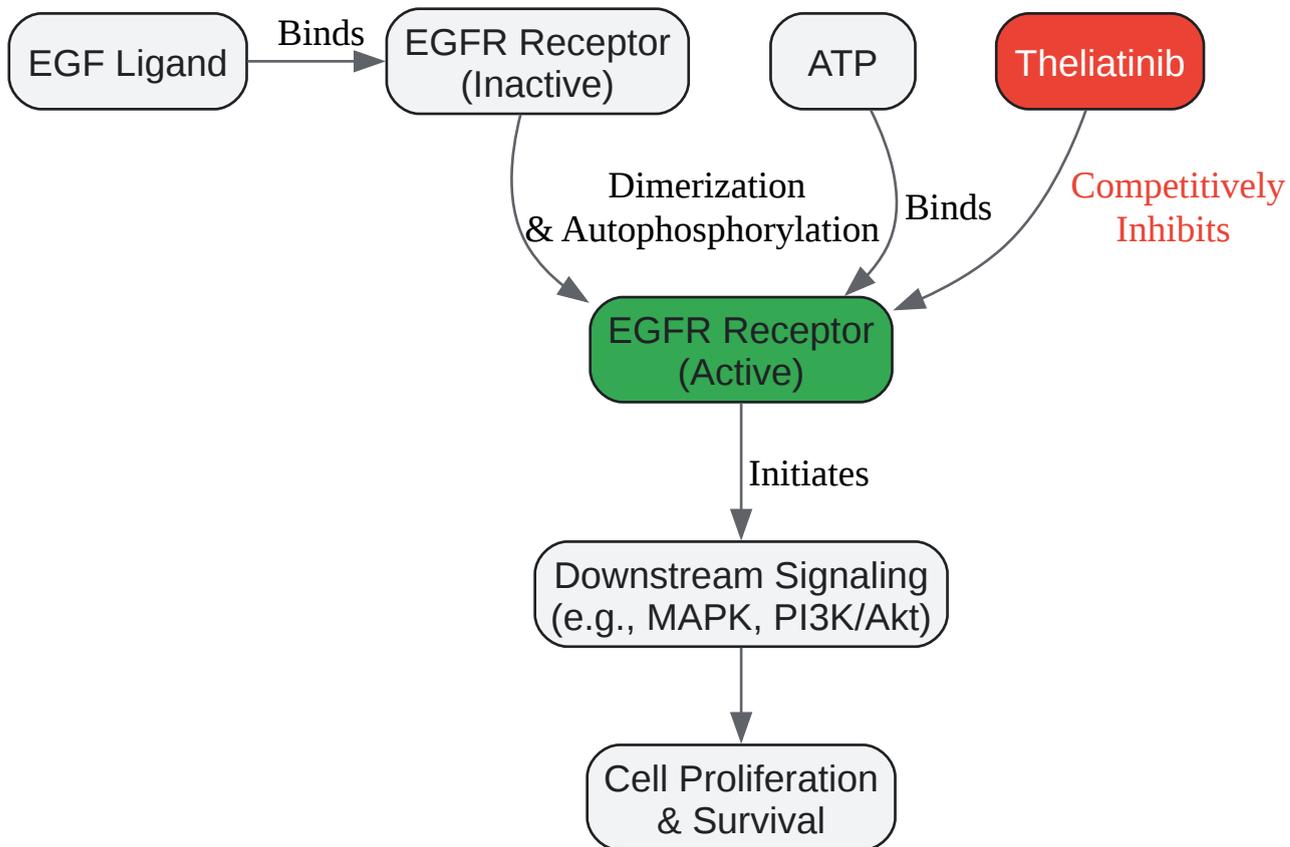
- **Dosing:** **Theletinib** was administered orally, once every day (QD) [1].
- **Control:** The study likely included a control group (e.g., vehicle-treated) for comparison, as is standard for such experiments.
- **Tumor Measurement:** Tumor size was monitored regularly. The anti-tumor activity was assessed based on the ability of **theliatinib** to inhibit tumor growth or cause tumor regression compared to the control [1].

Biomarker Analysis

- **EGFR Protein Expression:** Evaluated by **Immunohistochemistry (IHC)** and reported as an H-score (a semi-quantitative measure that considers the intensity and prevalence of staining). An H-score ≥ 200 was considered high expression [1].
- **EGFR Gene Amplification:** Assessed using **quantitative PCR (qPCR)** for gene copy number and confirmed by **Fluorescence In Situ Hybridization (FISH)**. A gene copy number ≥ 2.0 by qPCR or an EGFR/CEP7 ratio ≥ 2.0 by FISH indicated gene amplification [1].
- **Mutation Profiling:** **Sanger sequencing** was performed on DNA extracted from tumor samples to detect hot-spot mutations in key genes like *EGFR*, *PIK3CA*, *K-Ras*, and *B-Raf* [1].

Theletinib's Mechanism of Action

Theletinib is a potent and highly selective EGFR tyrosine kinase inhibitor. The following diagram illustrates its mechanism at a cellular level.



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This diagram shows that **theliatinib** works by **competitively inhibiting ATP binding** to the intracellular tyrosine kinase domain of the EGFR. This prevents the receptor's autophosphorylation and subsequent activation of downstream pro-survival and proliferation signaling pathways (like MAPK and PI3K/Akt), ultimately leading to inhibited tumor growth [1].

Key Findings and Clinical Relevance

The preclinical data provides strong evidence for a targeted use of **theliatinib**:

- **Biomarker-Driven Efficacy:** The study established that high EGFR protein expression is a key predictor of response. It found that 71.4% (50 out of 70) of Chinese EC patient tumors had high EGFR expression, suggesting a substantial potential patient population [1].
- **Overcoming Previous Limitations:** The research suggests that earlier trials with first-generation EGFR TKIs in esophageal cancer may have failed due to a lack of proper patient selection based on EGFR status [1].

- **Informed Clinical Development:** These findings directly influenced the design of the subsequent Phase I clinical trial (NCT02601274), which included a dose-expansion cohort specifically for patients with **EGFR-positive esophageal carcinoma** [2].

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References

1. Anti-tumor efficacy of theliatinib in esophageal cancer ... [pmc.ncbi.nlm.nih.gov]
2. Study of Theliatinib (HMPL-309) in Patients With Advanced ... [patlynk.com]

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